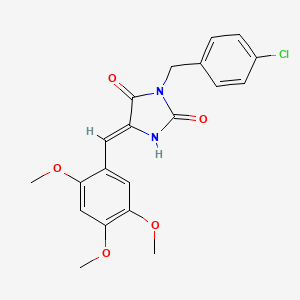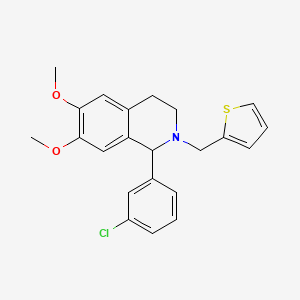
1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine, also known as MeOPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in research and medicine. MeOPP is a potent and selective agonist of the serotonin 5-HT1A receptor, which plays a crucial role in regulating mood, anxiety, and stress.
Wirkmechanismus
1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine acts as a full agonist of the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that regulates the activity of various intracellular signaling pathways. Upon binding to the receptor, 1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine induces a conformational change that activates the G protein, leading to the activation of downstream signaling pathways such as adenylyl cyclase inhibition and potassium channel activation. These signaling pathways ultimately result in the modulation of neuronal activity and neurotransmitter release, leading to the observed physiological effects of 1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine.
Biochemical and Physiological Effects:
1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine has been shown to produce a range of biochemical and physiological effects in various experimental models. In vitro studies have demonstrated that 1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine can modulate the activity of the 5-HT1A receptor in a concentration-dependent manner, leading to the inhibition of adenylyl cyclase and the activation of potassium channels. In vivo studies have shown that 1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine can produce anxiolytic and antidepressant-like effects in animal models of anxiety and depression. 1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine has also been shown to modulate the activity of other neurotransmitter systems such as dopamine and norepinephrine, which may contribute to its observed effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine has several advantages as a tool compound for studying the function and pharmacology of the 5-HT1A receptor. It is a potent and selective agonist of the receptor, allowing for precise modulation of its activity. 1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine is also relatively stable and easy to synthesize, making it a cost-effective tool compound for research purposes. However, 1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine has some limitations as well. It has a relatively short half-life in vivo, which may limit its use in certain experimental paradigms. Additionally, 1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine has a high affinity for the 5-HT1A receptor, which may limit its selectivity in experiments involving multiple receptor systems.
Zukünftige Richtungen
There are several future directions for research on 1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine. One area of interest is the development of more selective and potent agonists of the 5-HT1A receptor that can be used as tool compounds for research and potential therapeutic applications. Another area of interest is the investigation of the role of the 5-HT1A receptor in various neurological and psychiatric disorders and the development of novel treatments based on its modulation. Finally, the development of more advanced experimental techniques such as optogenetics and chemogenetics may allow for more precise modulation of the activity of the 5-HT1A receptor and other neurotransmitter systems.
Synthesemethoden
1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine can be synthesized through a multi-step process involving the reaction of 3-methoxyphenylacetic acid with 3-methylcyclopentanone in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with piperazine under acidic conditions to yield 1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine. The purity and yield of 1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine can be improved through various purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine has been extensively studied for its potential applications in various fields of research, including neuroscience, pharmacology, and psychiatry. It has been shown to modulate the activity of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine has been used as a tool compound to study the function and pharmacology of the 5-HT1A receptor in vitro and in vivo. It has also been used to investigate the role of the receptor in various physiological and pathological conditions such as depression, anxiety disorders, and schizophrenia.
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-14-6-7-16(12-14)19-10-8-18(9-11-19)15-4-3-5-17(13-15)20-2/h3-5,13-14,16H,6-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIWRDKGBDTJTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N2CCN(CC2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5413244 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5184441.png)


![2,2,2-trifluoro-N-[2-methyl-1-(trifluoroacetyl)-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5184472.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B5184479.png)


![4-chloro-N-(2,3-dichlorophenyl)-3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5184498.png)
![4-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5184500.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5184507.png)
![2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-tetrazol-5-yl}methyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5184510.png)
![N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5184525.png)

